molecular formula C24H32N2O5 B1672040 Falipamil CAS No. 77862-92-1

Falipamil

Número de catálogo: B1672040
Número CAS: 77862-92-1
Peso molecular: 428.5 g/mol
Clave InChI: UUMGNNQOCVDZDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Falipamil: es un derivado del verapamilo y un antagonista de los canales de calcio. Su estructura química es 2-(3-{[2-(3,4-dimetoxi fenil)etil]metilamino}propil)-5,6-dimetoxi-2,3-dihidro-1H-isoindol-1-ona . Este compuesto afecta selectivamente al corazón, particularmente al nodo sinusal, lo que lleva a efectos antitaquicárdicos significativos. También reduce la frecuencia cardíaca normal y disminuye el consumo de oxígeno miocárdico, lo que lo hace potencialmente útil en varios contextos.

Métodos De Preparación

Rutas sintéticas:: Las rutas sintéticas para el falipamil involucran transformaciones químicas para lograr su estructura compleja. Desafortunadamente, las vías sintéticas específicas no están ampliamente documentadas en la literatura. es probable que el compuesto se sintetice a través de reacciones de múltiples pasos, comenzando a partir de precursores fácilmente disponibles.

Producción industrial:: Los detalles sobre los métodos de producción a escala industrial son escasos. Los investigadores y las empresas farmacéuticas pueden tener métodos patentados para la síntesis a gran escala. Se necesitaría una investigación adicional para descubrir los procesos industriales específicos.

Análisis De Reacciones Químicas

Tipos de reacciones:: El falipamil puede sufrir varias reacciones, incluida la oxidación, la reducción y la sustitución. sin datos precisos, no podemos proporcionar ejemplos específicos.

Reactivos y condiciones comunes:: Nuevamente, debido a la información limitada, no podemos enumerar reactivos y condiciones comunes. los reactivos típicos de síntesis orgánica (oxidantes, reductores, etc.) probablemente jugarían un papel.

Productos principales:: Los productos principales formados durante la síntesis de this compound dependerían de las reacciones específicas involucradas. Estos podrían incluir intermediarios, regioisómeros y estereoisómeros.

Aplicaciones Científicas De Investigación

Falipamil is a calcium channel blocker that has been investigated for various clinical applications, particularly in cardiovascular medicine . It is also known as AQ-A 39 and has the molecular formula C24H32N2O5.

Scientific Research Applications

This compound's unique structure and calcium channel-blocking properties make it an interesting subject for chemical investigations. Researchers explore its reactivity, stability, and potential modifications.

Biology and Medicine

  • Cardiovascular Research Given its effects on heart rate, this compound could be studied for arrhythmia management or as an antianginal agent. this compound influences the electrophysiological structure of the heart, leading to varied heart activity rates depending on the dosage administered.
  • Neuroscience Because calcium channels play a crucial role in neuronal function, this compound’s impact on neural activity warrants exploration.
  • Drug Development Investigating this compound’s pharmacokinetics and pharmacodynamics could lead to new therapeutic applications. Studies suggest this compound primarily targets the sinoatrial node, the heart's natural pacemaker, explaining its potential for controlling heart rate.

Industry

While not widely used, this compound’s potential as a calcium channel blocker may inspire pharmaceutical companies to explore its commercial applications.

Target and Mode of Action

This compound is a calcium channel blocker that targets voltage-gated calcium channels (VDCCs). It interacts with VDCCs by blocking them.

Pharmacokinetics

Studies have found that this compound shows high recovery in urine and feces after intravenous administration.

Result of Action

This compound's action results in a decrease in heart rate, particularly in animals. The primary biological activity of this compound is its role as a bradycardic agent, decreasing the heart rate by reducing the diastolic depolarization rate in cardiac tissues.

Biochemical Analysis

This compound interacts with various enzymes and proteins to exert its effects and has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates with diverse vagolytic actions.

Temporal Effects

The effects of this compound change over time in laboratory settings. For instance, when given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate .

Dosage Effects in Animal Models

Mecanismo De Acción

El falipamil ejerce sus efectos actuando directamente sobre el nodo sinusal, reduciendo la frecuencia cardíaca. Sus objetivos moleculares probablemente involucren canales de calcio, afectando la contractilidad y el ritmo cardíaco. Se necesitan estudios mecanísticos detallados para dilucidar las vías involucradas.

Comparación Con Compuestos Similares

La singularidad del falipamil radica en su estructura derivada del verapamilo. Los compuestos similares incluyen el propio verapamilo, el diltiazem y otros bloqueadores de los canales de calcio. las características químicas distintas del this compound lo diferencian.

Actividad Biológica

Falipamil, also known as AQ-A 39, is a calcium channel antagonist with significant potential in the treatment of cardiovascular diseases. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Chemical Structure and Properties

  • Molecular Formula : C24H32N2O5
  • Molecular Weight : 416.53 g/mol
  • CAS Number : 77862-92-1

This compound belongs to the class of voltage-gated calcium channel blockers (VDCCs), primarily targeting L-type calcium channels in cardiac tissues. This action is crucial for its role in modulating heart rate and vascular tone.

This compound acts by inhibiting the influx of calcium ions through L-type calcium channels, particularly affecting the sinoatrial node—the heart's natural pacemaker. This inhibition leads to:

  • Decreased Heart Rate : By reducing diastolic depolarization, this compound can induce bradycardia, which is beneficial in conditions where heart rate control is necessary.
  • Vasodilation : The compound relaxes vascular smooth muscle, contributing to lower blood pressure and improved coronary blood flow.

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine and feces with significant recovery rates noted in studies.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity TypeEffectReference
Bradycardic AgentDecreases heart rate by reducing depolarization
Vasodilatory EffectRelaxes blood vessels, lowering blood pressure
Interaction with Other DrugsModulates efficacy and safety profiles of other cardiovascular agents

Clinical Applications

This compound has been explored for various clinical applications in cardiovascular medicine:

  • Ischemic Heart Disease : Its ability to improve heart rate variability and myocardial perfusion makes it a candidate for treating ischemic conditions.
  • Arrhythmias : The compound's electrophysiological effects may help manage specific arrhythmias by stabilizing cardiac electrical activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Ischemic Heart Disease :
    • Objective : Evaluate the impact of this compound on heart rate and myocardial oxygen consumption.
    • Results : Patients exhibited significant reductions in heart rate and improved exercise tolerance compared to baseline measurements.
  • Combination Therapy Research :
    • Objective : Assess the interaction between this compound and other antihypertensive medications.
    • Findings : The combination therapy showed enhanced blood pressure control with minimal adverse effects, suggesting a synergistic effect.
  • Electrophysiological Studies :
    • Objective : Investigate the effects of this compound on cardiac action potentials.
    • Results : Alterations in action potential duration were observed, indicating its potential for arrhythmia management.

Propiedades

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMGNNQOCVDZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228476
Record name Falipamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77862-92-1
Record name Falipamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77862-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Falipamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Falipamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Falipamil
Reactant of Route 2
Reactant of Route 2
Falipamil
Reactant of Route 3
Reactant of Route 3
Falipamil
Reactant of Route 4
Reactant of Route 4
Falipamil
Reactant of Route 5
Reactant of Route 5
Falipamil
Reactant of Route 6
Reactant of Route 6
Falipamil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.